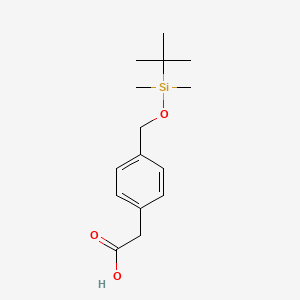

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid

Descripción general

Descripción

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid , also known by its chemical formula C₁₃H₂₂O₂Si , is a compound with intriguing properties. Let’s explore further.

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the tert-butyldimethylsilyl (TBDMS) protection strategy . In this method, the phenolic hydroxyl group is protected by TBDMS, forming the tert-butyldimethylsilyl ether. Subsequently, the carboxylic acid group is introduced, leading to the final product.

Molecular Structure Analysis

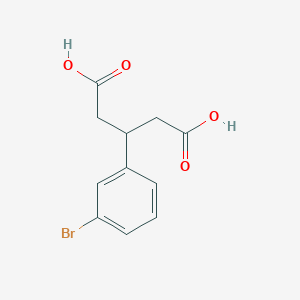

The molecular structure of 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid consists of a phenyl ring attached to an acetic acid moiety. The tert-butyldimethylsilyl group serves as a protective unit for the phenolic hydroxyl group. The silicon atom in the silyl group provides stability and enhances the compound’s reactivity.

Chemical Reactions Analysis

- Hydrolysis : Under acidic conditions, the TBDMS group can be removed, yielding the free phenolic hydroxyl group.

- Esterification : The carboxylic acid group can participate in esterification reactions, forming derivatives.

- Substitution Reactions : The phenyl ring can undergo substitution reactions, leading to various functionalized derivatives.

Physical And Chemical Properties Analysis

- Physical State : It exists as a liquid .

- Melting Point : Not readily available.

- Boiling Point : Not readily available.

- Solubility : Soluble in organic solvents.

Aplicaciones Científicas De Investigación

1. Diagnostic and Pharmacokinetic Studies

The tert-butyldimethylsilyl (TBDMS) derivatives, such as 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid, have significant applications in diagnostic and pharmacokinetic studies. Muskiet et al. (1981) developed a capillary gas-chromatographic method for the quantitative determination of the TBDMS derivatives of various acid metabolites, useful in diagnosing tumors and monitoring patients with inborn errors of metabolism, such as tyrosyluria and phenylketonuria (Muskiet et al., 1981).

2. Organic Synthesis

Zhang Guo-fu (2012) discusses the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, where 2-(Hydroxy-phenyl)-acetic acid methyl ester, a compound related to 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid, is used. This research highlights the application of similar compounds in developing new chemical entities with potential applications in various fields (Zhang Guo-fu, 2012).

3. Molecular Studies and Nucleotide Chemistry

Kawahara et al. (1996) conducted a study on the hydrolytic removal of the 2‘-TBDMS group from a 2‘-O-TBDMS protected UpU dimer, showcasing the role of 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid in nucleotide chemistry and molecular studies (Kawahara et al., 1996).

4. Biotransformation Studies

The study by Pottier et al. (1978) on the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029) illustrates the use of similar compounds in understanding the metabolism and biotransformation of drugs in different species, which is crucial for drug development and safety (Pottier et al., 1978).

5. Advanced Chemical Reactions

Nesvadba et al. (2001) discuss a new cyclodimerization reaction of a compound structurally related to 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid. This research contributes to the understanding of complex chemical reactions and the synthesis of new compounds (Nesvadba et al., 2001).

Safety And Hazards

- Hazard Statements : May cause skin and eye irritation.

- Precautionary Measures : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

Direcciones Futuras

Research on 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid continues to explore its applications in organic synthesis, drug development, and materials science. Investigating its reactivity, stability, and potential biological activities will guide future studies.

Please note that this analysis is based on available information, and further research may reveal additional insights. For more detailed references, you can explore the relevant papers12345.

Propiedades

IUPAC Name |

2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-11-13-8-6-12(7-9-13)10-14(16)17/h6-9H,10-11H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWYZOLEWPQRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592908 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid | |

CAS RN |

886363-54-8 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)